2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine is a chemical compound belonging to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as crystallization and purification through chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.
Substitution: Halogenated derivatives, bases such as sodium hydroxide or potassium carbonate, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N4-(3-methoxypropyl)pyrimidine-4,6-diamine
- 2-cyclopropyl-N4-(2-methylpropyl)pyrimidine-4,6-diamine
- 2-cyclopropyl-N4-methyl-N6-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Uniqueness
2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-4-N-(cyclopropylmethyl)-6-N-methylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-13-10-6-11(14-7-8-2-3-8)16-12(15-10)9-4-5-9/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZSBCWZYNVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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